4-(3-iso-Propoxyphenyl)thiophenol
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Overview
Description
4-(3-iso-Propoxyphenyl)thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a phenyl ring, which is further substituted with an iso-propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iso-Propoxyphenyl)thiophenol typically involves the coupling of an aryl iodide with sulfur powder in the presence of a copper(I) iodide catalyst and potassium carbonate in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride or triphenylphosphine to yield the desired thiophenol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(3-iso-Propoxyphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiolates.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(3-iso-Propoxyphenyl)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-iso-Propoxyphenyl)thiophenol involves its interaction with specific molecular targets, leading to various biochemical effects. The thiophenol group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound, lacking the iso-propoxy substitution.
4-Methoxyphenylthiophenol: Similar structure with a methoxy group instead of an iso-propoxy group.
4-Ethoxyphenylthiophenol: Contains an ethoxy group instead of an iso-propoxy group.
Uniqueness
4-(3-iso-Propoxyphenyl)thiophenol is unique due to the presence of the iso-propoxy group, which can influence its chemical reactivity and biological activity compared to other thiophenol derivatives. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-(3-propan-2-yloxyphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11(2)16-14-5-3-4-13(10-14)12-6-8-15(17)9-7-12/h3-11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNABREONCRQUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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